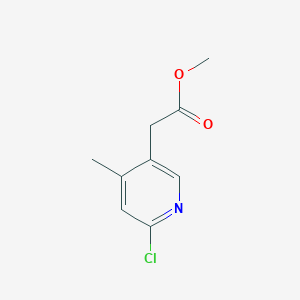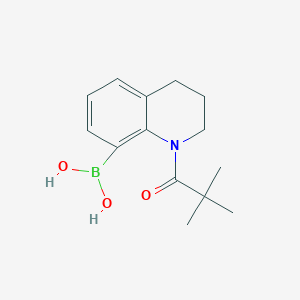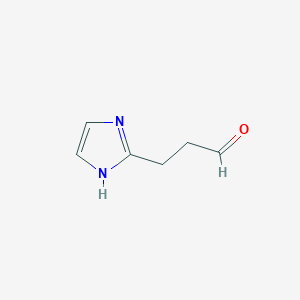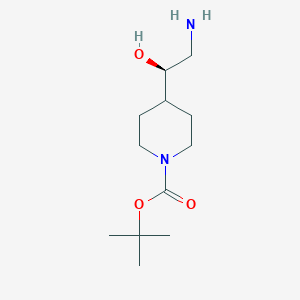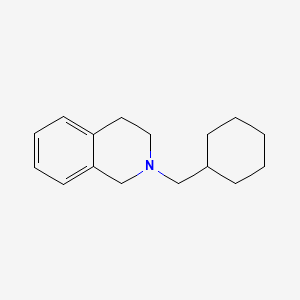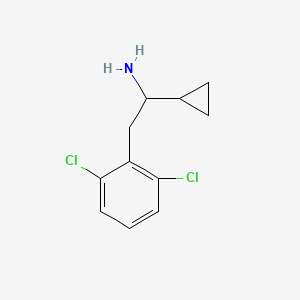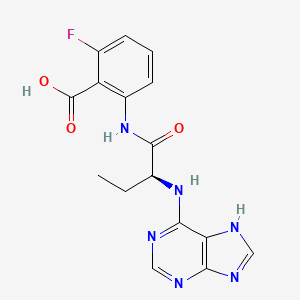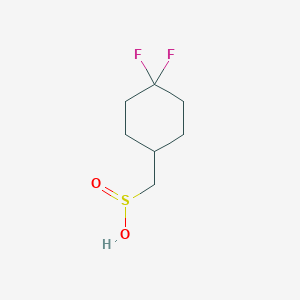
(4,4-Difluorocyclohexyl)methanesulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-Difluorocyclohexyl)methanesulfinic acid is an organosulfur compound characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms at the 4-position and a methanesulfinic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorocyclohexyl)methanesulfinic acid typically involves the reaction of 4,4-difluorocyclohexylmethanol with a sulfinating agent. One common method is the reaction of 4,4-difluorocyclohexylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4-Difluorocyclohexyl)methanesulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: (4,4-Difluorocyclohexyl)methanesulfonic acid.
Reduction: (4,4-Difluorocyclohexyl)methanesulfide.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4,4-Difluorocyclohexyl)methanesulfinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mécanisme D'action
The mechanism of action of (4,4-Difluorocyclohexyl)methanesulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The fluorine atoms on the cyclohexyl ring can enhance the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4,4-Difluorocyclohexyl)methanol: A precursor in the synthesis of (4,4-Difluorocyclohexyl)methanesulfinic acid.
(4,4-Difluorocyclohexyl)acetic acid: Another fluorinated cyclohexyl derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a sulfinic acid group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H12F2O2S |
|---|---|
Poids moléculaire |
198.23 g/mol |
Nom IUPAC |
(4,4-difluorocyclohexyl)methanesulfinic acid |
InChI |
InChI=1S/C7H12F2O2S/c8-7(9)3-1-6(2-4-7)5-12(10)11/h6H,1-5H2,(H,10,11) |
Clé InChI |
WAVSUPCHCUDDIO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CS(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12967688.png)
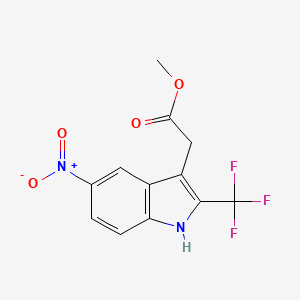
![2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine](/img/structure/B12967699.png)
